molecular formula C20H20ClN3 B12125514 Quinoline, 7-chloro-4-[4-(phenylmethyl)-1-piperazinyl]- CAS No. 104668-07-7

Quinoline, 7-chloro-4-[4-(phenylmethyl)-1-piperazinyl]-

Cat. No.: B12125514
CAS No.: 104668-07-7
M. Wt: 337.8 g/mol
InChI Key: RELYQDMDJWGZNA-UHFFFAOYSA-N
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Description

Quinoline, 7-chloro-4-[4-(phenylmethyl)-1-piperazinyl]- is a compound belonging to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a quinoline core, a chlorine atom at the 7th position, and a piperazine ring substituted with a phenylmethyl group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 7-chloro-4-[4-(phenylmethyl)-1-piperazinyl]- typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with a suitable piperazine derivative. The reaction is carried out under basic conditions, often using sodium or potassium carbonate as the base, and an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve the large-scale synthesis of 4,7-dichloroquinoline, followed by its reaction with the piperazine derivative. The process includes steps such as hydrolysis, decarboxylation, and chlorination to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 7-chloro-4-[4-(phenylmethyl)-1-piperazinyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding amines .

Scientific Research Applications

Quinoline, 7-chloro-4-[4-(phenylmethyl)-1-piperazinyl]- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Quinoline, 7-chloro-4-[4-(phenylmethyl)-1-piperazinyl]- involves its interaction with specific molecular targets and pathways. The compound is known to modulate oxidative stress, reduce neuroinflammation, and normalize calcium homeostasis in biological systems . These effects are believed to be mediated through its interaction with enzymes and receptors involved in these processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinoline, 7-chloro-4-[4-(phenylmethyl)-1-piperazinyl]- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a quinoline core with a piperazine ring and a phenylmethyl group makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

104668-07-7

Molecular Formula

C20H20ClN3

Molecular Weight

337.8 g/mol

IUPAC Name

4-(4-benzylpiperazin-1-yl)-7-chloroquinoline

InChI

InChI=1S/C20H20ClN3/c21-17-6-7-18-19(14-17)22-9-8-20(18)24-12-10-23(11-13-24)15-16-4-2-1-3-5-16/h1-9,14H,10-13,15H2

InChI Key

RELYQDMDJWGZNA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C4C=CC(=CC4=NC=C3)Cl

Origin of Product

United States

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